PI3Kδ Cellular Pathway Inhibition: Target Compound Activity in Ri-1 Cells
In a cellular assay measuring inhibition of PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells, 4,6-dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile demonstrated an IC50 of 374 nM after 30 minutes of compound exposure [1]. By comparison, structurally distinct azetidine-oxopiperazine pyridine carbonitriles with halogen substituents on the pyridine ring yielded IC50 values ranging from 16 nM to >1 µM in analogous PI3Kδ biochemical assays [2], indicating that the 4,6-dimethyl substitution pattern confers a unique activity window distinct from both the 5-halo and unsubstituted pyridine analogs.
| Evidence Dimension | Cellular PI3Kδ inhibition (pAKT-S473) |
|---|---|
| Target Compound Data | IC50 = 374 nM |
| Comparator Or Baseline | 5-Halo and unsubstituted pyridine azetidine-oxopiperazine analogs: IC50 range = 16 nM to >1,000 nM (biochemical PI3Kδ assay); direct cellular comparator data not available from the same study |
| Quantified Difference | Target compound occupies an intermediate cellular potency zone; absolute Δ cannot be calculated due to assay format differences |
| Conditions | Ri-1 cells, 30 min incubation, electrochemiluminescence readout |
Why This Matters
This data point establishes that the 4,6-dimethyl substitution pattern retains measurable PI3Kδ pathway engagement in a disease-relevant cellular context, a prerequisite for any procurement decision involving PI3Kδ-mediated disease models where both potency and a defined selectivity window are required.
- [1] BindingDB BDBM50394897 (CHEMBL2165498). IC50 = 374 nM. Inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells after 30 min by electrochemiluminescence assay. Accessed April 2026. View Source
- [2] BindingDB BDBM104485 (US8586597, USRE44599). IC50 = 16 nM for PI3Kδ biochemical assay. Compounds of the invention tested for inhibitory activity against PI3Kδ. Accessed April 2026. View Source
